

# The Pharmacokinetics and Pharmacodynamics of Tivozanib Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Tivozanib hydrate**, a quinoline urea derivative, is a potent and selective oral tyrosine kinase inhibitor (TKI) of vascular endothelial growth factor receptors (VEGFRs).[1][2][3] Marketed under the brand name Fotivda®, it is indicated for the treatment of advanced renal cell carcinoma (RCC).[1][4] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of tivozanib, presenting key data, experimental methodologies, and visual representations of its mechanism of action and analytical workflows. Tivozanib's high selectivity for VEGFR-1, -2, and -3 is a key characteristic, potentially contributing to a more manageable safety profile compared to other TKIs.[2][5][6]

# Pharmacodynamics: Mechanism of Action

Tivozanib exerts its therapeutic effect by inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[2] It achieves this by selectively targeting and inhibiting the phosphorylation of all three VEGFRs: VEGFR-1, VEGFR-2, and VEGFR-3.[1] [2][7] This blockade disrupts the downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which are critical for endothelial cell proliferation, migration, and survival.[2] The inhibition of these pathways ultimately leads to reduced tumor vascularization, vascular permeability, and tumor growth.[8][9] In preclinical models, tivozanib has demonstrated potent anti-tumor activity across a range of cancer types.[9][10]



## Foundational & Exploratory

Check Availability & Pricing

A key pharmacodynamic marker for tivozanib activity is an increase in blood pressure (hypertension), which is considered an on-target effect of VEGFR inhibition.[3][11] Clinical studies have shown a correlation between tivozanib exposure and increases in both systolic and diastolic blood pressure.[11] Another potential pharmacodynamic marker is the level of soluble VEGFR2 (sVEGFR2) in serum, which has been observed to decrease with tivozanib treatment, and this effect increases with greater drug exposure.[4]





VEGF Signaling Pathway and Tivozanib Inhibition

Click to download full resolution via product page



Caption: Tivozanib inhibits the VEGF signaling pathway by blocking the phosphorylation of VEGFR-1, -2, and -3.

# **Pharmacokinetics**

The pharmacokinetic profile of tivozanib is characterized by a long absorption time and a terminal half-life that supports once-daily oral administration.[12]

## **Absorption**

Following oral administration, tivozanib is absorbed with a median time to maximum plasma concentration (Tmax) ranging from 2 to 24 hours.[1][12] A study in healthy volunteers who received a radiolabeled dose reported a mean Tmax of 10.9 hours.[13][14] The administration of tivozanib with a high-fat meal decreases the maximum concentration (Cmax) by approximately 23% but does not have a clinically significant effect on the total exposure (Area Under the Curve - AUC), indicating that the drug can be taken with or without food.[12][15]

#### **Distribution**

Tivozanib is highly bound to plasma proteins, at a rate of over 99%, primarily to albumin.[1][4] This binding is independent of the drug concentration.[16] The apparent volume of distribution (V/F) of tivozanib is approximately 123 L.[4]

### Metabolism

Tivozanib is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP1A1.[1][4] UGT-mediated glucuronidation also plays a role in its metabolism.[17] Despite being metabolized, over 90% of the circulating drug is in its unchanged form.[1][4] The identified metabolites are products of demethylation, hydroxylation, and N-oxidation, as well as glucuronides.[1]

#### **Excretion**

Tivozanib is primarily eliminated through the feces.[1][4] Following a single oral dose of radiolabeled tivozanib in healthy volunteers, approximately 79% of the administered dose was recovered in the feces (with 26% as unchanged drug), and about 12% was found in the urine, exclusively as metabolites.[4][13] No unchanged tivozanib is excreted in the urine.[13]



#### **Pharmacokinetic Parameters**

The following table summarizes the key pharmacokinetic parameters of tivozanib.

| Parameter                                    | Value                       | Reference |
|----------------------------------------------|-----------------------------|-----------|
| Tmax (median)                                | 2 - 24 hours                | [1][4]    |
| Cmax (single 1.34 mg dose, healthy subjects) | 12.1 ± 5.67 ng/mL           | [4]       |
| AUC (single 1.34 mg dose, healthy subjects)  | 1084 ± 417.0 ng·h/mL        | [4]       |
| Protein Binding                              | >99% (mainly to albumin)    | [1][4]    |
| Apparent Volume of Distribution (Vd/F)       | 123 L                       | [4]       |
| Apparent Clearance (CL/F)                    | ~0.75 L/h                   | [4]       |
| Elimination Half-life (t½)                   | 4.5 - 5.1 days (~111 hours) | [1][4]    |
| Primary Route of Elimination                 | Feces                       | [1][4]    |

# **Drug Interactions**

The co-administration of tivozanib with strong inducers or inhibitors of CYP3A4 can affect its pharmacokinetics.

- Strong CYP3A4 Inducers: Co-administration with a strong CYP3A4 inducer like rifampicin
  can decrease the AUC and half-life of tivozanib by approximately 52% and 55%,
  respectively.[18] Therefore, the concomitant use of strong CYP3A4 inducers should be
  avoided if possible.[16]
- Strong CYP3A4 Inhibitors: The co-administration of tivozanib with a strong CYP3A4 inhibitor, such as ketoconazole, does not result in clinically significant changes to its pharmacokinetics.[1][16]

# **Experimental Protocols**



### **Pharmacokinetic Analysis: A Typical Workflow**

The determination of tivozanib's pharmacokinetic parameters in clinical trials typically involves the following steps:

- Study Design: A Phase I, open-label, single-dose, or multiple-dose study is conducted in healthy volunteers or patients with the target disease.
- Dosing and Sample Collection: Participants receive a standardized oral dose of tivozanib.
   Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals post-dose) into tubes containing an anticoagulant like K2-EDTA. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
- Bioanalytical Method: Plasma concentrations of tivozanib and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
- Pharmacokinetic Data Analysis: The plasma concentration-time data for each participant is analyzed using non-compartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, t½, Vd/F, and CL/F.





Typical Pharmacokinetic Analysis Workflow

Click to download full resolution via product page

Caption: A generalized workflow for a clinical pharmacokinetic study of an oral drug like tivozanib.

# Pharmacodynamic Assessment: Blood Pressure Monitoring

In clinical trials, blood pressure is a key pharmacodynamic endpoint. It is typically monitored as follows:



- Baseline Measurement: Blood pressure is measured at baseline before the initiation of tivozanib treatment.
- Regular Monitoring: Measurements are taken at regular intervals throughout the treatment cycles (e.g., at each clinic visit).
- Standardized Procedure: To ensure consistency, blood pressure is measured by trained personnel using a calibrated sphygmomanometer after the patient has been resting for a specified period (e.g., 5 minutes). Multiple readings may be taken and averaged.
- Data Analysis: Changes from baseline in systolic and diastolic blood pressure are calculated and correlated with tivozanib exposure levels.

# Relationship Between Pharmacokinetics and Pharmacodynamics

The pharmacokinetic properties of tivozanib, particularly its long half-life, ensure sustained plasma concentrations, leading to continuous inhibition of VEGFRs.[2] This sustained target engagement is believed to be crucial for its anti-angiogenic and anti-tumor effects. The dose-proportional increase in exposure allows for predictable pharmacodynamic responses. The relationship between tivozanib's PK and PD is evident in the observed correlation between drug exposure and the magnitude of on-target effects like hypertension and the reduction in sVEGFR2 levels.[11]



# Pharmacokinetic-Pharmacodynamic Relationship of Tivozanib Pharmacokinetics (PK)



Click to download full resolution via product page

Caption: The logical flow from Tivozanib administration and its PK properties to its PD effects.

# Conclusion



**Tivozanib hydrate** exhibits a pharmacokinetic profile that is well-suited for its role as a oncedaily oral anti-angiogenic agent. Its high selectivity for VEGFRs and sustained plasma concentrations contribute to its potent pharmacodynamic effects. A thorough understanding of its absorption, distribution, metabolism, excretion, and drug interaction potential is essential for its safe and effective use in the clinical setting. The correlation between its pharmacokinetic exposure and pharmacodynamic responses, such as hypertension, underscores the importance of monitoring these parameters to optimize therapy. Further research may continue to elucidate the nuances of its PK/PD relationship and identify biomarkers to personalize treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tivozanib Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Tivozanib? [synapse.patsnap.com]
- 3. Profile of tivozanib and its potential for the treatment of advanced renal cell carcinoma -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tivozanib | C22H19ClN4O5 | CID 9911830 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. actionkidneycancer.org [actionkidneycancer.org]
- 6. The role of tivozanib in advanced renal cell carcinoma therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fotivdahcp.com [fotivdahcp.com]
- 8. va.gov [va.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Tivozanib in the treatment of renal cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 11. aveooncology.com [aveooncology.com]
- 12. benchchem.com [benchchem.com]



- 13. Absorption, Metabolism, and Excretion of [(14) C]-Tivozanib, a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor, in Healthy Male Participants: A Phase I, Open-Label, Mass-Balance Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The effect of food on the pharmacokinetics of tivozanib hydrochloride PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oncologynewscentral.com [oncologynewscentral.com]
- 17. Current Status of Tivozanib in the Treatment of Patients With Advanced Renal Cell Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cancer Drug Interactions from Radboud UMC and University of Liverpool [cancer-druginteractions.org]
- To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of Tivozanib Hydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560398#pharmacokinetics-and-pharmacodynamics-of-tivozanib-hydrate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





